molecular formula C15H20N2O3 B2770503 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2125504-83-6

3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2770503
CAS No.: 2125504-83-6
M. Wt: 276.336
InChI Key: SAGLOZJBGHFONB-UHFFFAOYSA-N
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Description

The compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an 8-azabicyclo[3.2.1]octane core, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including the construction of the 8-azabicyclo[3.2.1]octane scaffold . This process requires careful control of stereochemistry and often involves the use of enantioselective catalysts .

Scientific Research Applications

Structural and Conformational Studies

  • Studies have been conducted on similar bicyclic compounds, focusing on their structural and conformational aspects. For example, a study on the gold(III) tetrachloride salt of L-cocaine, a compound with structural similarities, revealed intra- and intermolecular hydrogen bonding and close contacts in its crystalline form (Wood, Brettell, & Lalancette, 2007).
  • Another research focused on the configurational and conformational study of new esters derived from 2‐methyl‐2‐azabicyclo[2.2.2]octan‐5‐syn(anti)‐ols, which share some structural features with the compound . This study utilized NMR spectroscopy and x‐ray crystallography (Fernández et al., 1997).

Synthetic Applications

  • Research on azabicyclo[3.2.1]octane derivatives shows their potential in synthetic chemistry. For instance, a study on the synthesis and structural, conformational, and pharmacological study of some esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and corresponding derivatives highlights the versatility of such structures in synthesizing various compounds (Izquierdo et al., 1991).
  • Another study focused on the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes from 3-hydroxy-4-pyrones, demonstrating the compound's potential in creating diverse molecular structures useful in various chemical syntheses (Rumbo et al., 1996).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, to which this compound is related, is a subject of ongoing research due to its presence in biologically active alkaloids . Future research may focus on developing more efficient synthetic methods, exploring its biological activity, and potentially developing therapeutic applications.

Properties

IUPAC Name

3-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16-7-3-4-13(14(16)18)15(19)17-10-5-6-11(17)9-12(8-10)20-2/h3-4,7,10-12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGLOZJBGHFONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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